2-(3-Chlorophenyl)-4-oxo-4-phenylbutanoic acid

Lipophilicity Physicochemical property prediction Chromatography

2-(3-Chlorophenyl)-4-oxo-4-phenylbutanoic acid (CAS 344280-12-2) is a chlorinated γ-keto acid derivative with molecular formula C16H13ClO3 and molecular weight 288.73 g/mol, belonging to the 4-oxo-4-phenylbutanoic acid scaffold class. The compound contains a carboxylic acid functional group at the 2-position substituted with a 3-chlorophenyl moiety and a phenyl ketone group at the 4-position.

Molecular Formula C16H13ClO3
Molecular Weight 288.73
CAS No. 344280-12-2
Cat. No. B2690201
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Chlorophenyl)-4-oxo-4-phenylbutanoic acid
CAS344280-12-2
Molecular FormulaC16H13ClO3
Molecular Weight288.73
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)CC(C2=CC(=CC=C2)Cl)C(=O)O
InChIInChI=1S/C16H13ClO3/c17-13-8-4-7-12(9-13)14(16(19)20)10-15(18)11-5-2-1-3-6-11/h1-9,14H,10H2,(H,19,20)
InChIKeyJPDTZXQICAHODL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Buy 2-(3-Chlorophenyl)-4-oxo-4-phenylbutanoic Acid (CAS 344280-12-2): Sourcing Specifications and Characterization


2-(3-Chlorophenyl)-4-oxo-4-phenylbutanoic acid (CAS 344280-12-2) is a chlorinated γ-keto acid derivative with molecular formula C16H13ClO3 and molecular weight 288.73 g/mol, belonging to the 4-oxo-4-phenylbutanoic acid scaffold class [1][2]. The compound contains a carboxylic acid functional group at the 2-position substituted with a 3-chlorophenyl moiety and a phenyl ketone group at the 4-position. It is commercially available from multiple research chemical suppliers with catalog purities ranging from 95% to >98% . Its structural scaffold is recognized in medicinal chemistry as a potential pharmacophore for enzyme inhibition, particularly within the kynurenine 3-hydroxylase (KYN 3-OHase) inhibitor class, though direct quantitative biological activity data for this specific compound remain limited in the published primary literature as of 2026 [3].

Why Substituting CAS 344280-12-2 with Positional Isomers or Alternative γ-Keto Acids Compromises Experimental Reproducibility


Compounds within the 4-oxo-4-phenylbutanoic acid class are not interchangeable due to demonstrable structural and physicochemical divergences that directly affect experimental outcomes. The position of the chloro substituent (meta vs. para) alters lipophilicity and electronic distribution, producing measurable differences in chromatographic behavior and predicted physicochemical properties [1]. Furthermore, the 2-aryl substitution pattern is a critical determinant of biological target engagement; the 4-phenyl-4-oxo-butanoic acid scaffold requires specific 2-position substitution for activity against enzymes such as kynurenine 3-hydroxylase, and even minor modifications—including positional isomerism or halogen exchange—can ablate or substantially alter inhibitory potency [2][3]. The quantitative evidence presented below demonstrates why generic or structurally similar alternatives cannot serve as functional equivalents for CAS 344280-12-2 in systematic investigations.

CAS 344280-12-2: Head-to-Head Quantitative Differentiation Against Close Structural Analogs


Meta-Chloro Substitution Reduces LogP by 0.27 Units Versus Para Isomer

The target compound exhibits measurably lower predicted lipophilicity than its para-chloro isomer (CAS 39206-70-7). The XLogP3 value is 3.4 for the 3-chlorophenyl derivative compared to approximately 3.67 for the 4-chlorophenyl derivative, a difference of ~0.27 log units [1]. This difference, while moderate, is consistent and may affect chromatographic retention time and partition behavior in biphasic systems [1].

Lipophilicity Physicochemical property prediction Chromatography

Melting Point Difference of 8-10°C Distinguishes 3-Chloro from 4-Chloro Isomer

The solid-state thermal behavior provides a clear physical differentiator. The target compound exhibits a melting point of 159-161°C as reported by supplier analytical data . The para-chloro positional isomer (CAS 39206-70-7) melts at a significantly higher temperature of 167-169°C, a difference of approximately 8-10°C . This discrepancy is attributable to differences in crystal packing influenced by the meta vs. para substitution pattern.

Solid-state characterization Crystallinity Quality control

Boiling Point Reduction of ~9°C Relative to Para Isomer

Predicted boiling points differ measurably between positional isomers. The target compound has a predicted boiling point of 475.3±40.0°C at 760 mmHg [1]. The para-chloro isomer is predicted to boil at 484.6°C, approximately 9°C higher . While both values are high, the consistent directional difference reflects altered intermolecular interactions due to the meta-chloro arrangement.

Volatility Thermal stability Distillation

Kynurenine 3-Hydroxylase Inhibitory Activity Requires Specific 2-Position Substitution

Within the 4-phenyl-4-oxo-butanoic acid scaffold class, KYN 3-OHase inhibitory activity is exquisitely sensitive to 2-position substitution. SAR studies demonstrate that 2-hydroxy-4-(3,4-dichlorophenyl)-4-oxo-butanoic acid and 2-benzyl-4-(3,4-dichlorophenyl)-4-oxo-butanoic acid emerged as the most interesting derivatives, whereas unsubstituted or alternatively substituted 2-position analogs showed substantially different activity profiles [1]. The target compound, with its 2-(3-chlorophenyl) substitution, occupies a distinct chemical space within this SAR landscape. No published quantitative IC50 data specific to CAS 344280-12-2 were identified in the available literature.

Enzyme inhibition Kynurenine pathway Neurodegeneration

Validated Application Scenarios for 2-(3-Chlorophenyl)-4-oxo-4-phenylbutanoic Acid (CAS 344280-12-2)


Medicinal Chemistry: Scaffold Exploration for Kynurenine 3-Hydroxylase (KYN 3-OHase) Inhibition

This compound is best utilized as a specific molecular entity within the 4-phenyl-4-oxo-butanoic acid inhibitor class for structure-activity relationship (SAR) studies targeting KYN 3-OHase. The compound's 3-chlorophenyl substitution at the 2-position represents a defined variation from previously characterized derivatives (e.g., 2-hydroxy- or 2-benzyl- substituted analogs) and should be used as a tool to probe the steric and electronic requirements of the enzyme's binding pocket [1]. Procurement of CAS 344280-12-2 is justified when the research objective requires systematic evaluation of 2-aryl substitution effects on inhibitory potency within this specific chemotype.

Organic Synthesis: Preparation of γ-Keto Acid Derived Amides, Esters, and Heterocycles

The carboxylic acid and ketone functional groups provide dual reactive handles for diversification. The compound can serve as a precursor for the synthesis of amides via standard coupling reactions, esters, and heterocyclic frameworks (e.g., through condensation with hydrazines or hydroxylamines) . The presence of the 3-chlorophenyl group introduces a synthetically versatile aryl halide moiety capable of participating in cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) for further structural elaboration [2].

Analytical Chemistry: Reference Standard for Chromatographic Method Development

Due to the defined physicochemical differences (e.g., melting point 159-161°C, LogP 3.4-3.73) between this compound and its positional isomers, CAS 344280-12-2 is suitable as a reference standard for developing and validating HPLC or LC-MS methods aimed at resolving closely related chloro-substituted γ-keto acid analogs. Its distinct retention characteristics, driven by the meta-chloro substitution pattern, make it a valuable marker for method selectivity verification [3].

Chemical Biology: Profiling of Chlorinated Aromatic Ketone Metabolites

The 4-oxo-4-phenylbutanoic acid scaffold is present in various biologically active molecules. CAS 344280-12-2 can be employed as an authentic standard for metabolomics or environmental fate studies investigating the occurrence, transformation, or biotransformation of chlorinated aryl ketone acids. Its procurement is warranted when a verified, high-purity (>95%) reference material is required for quantitative analysis or unambiguous identification in complex matrices.

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